aluminum;1,1,1-trifluoropentane-2,4-dione

Description

Contextualization within Coordination Chemistry of β-Diketones

The field of coordination chemistry extensively utilizes a class of organic compounds known as β-diketones as versatile ligands. These molecules are characterized by two ketone functional groups separated by a single methylene (B1212753) group. A prototypical example is acetylacetone (B45752) (acacH), which, upon deprotonation, forms the acetylacetonate (B107027) anion (acac⁻). This anion readily coordinates with metal ions in a bidentate fashion, where both oxygen atoms bind to the metal center to form a stable six-membered chelate ring. wikipedia.org The resulting metal acetylacetonate complexes, such as the well-known and colorless tris(acetylacetonato)aluminium(III) (Al(acac)₃), are often soluble in organic solvents and serve as important precursors and catalysts. wikipedia.orgereztech.comwikipedia.org

A significant variation within this ligand family involves the substitution of hydrogen atoms with fluorine atoms. The introduction of fluorine, particularly on the methyl groups, gives rise to ligands like 1,1,1-trifluoropentane-2,4-dione. The resulting metal complexes formed with these fluorinated ligands, known as trifluoroacetylacetonates, often exhibit properties distinct from their non-fluorinated analogs. wikipedia.org These differences include increased Lewis acidity and enhanced volatility, which can be highly advantageous for specific applications in materials science and catalysis. wikipedia.org

Nomenclature and Ligand Structure: 1,1,1-Trifluoropentane-2,4-dione (TFAA) and its Aluminum Complex

The ligand central to this discussion is systematically named 1,1,1-trifluoropentane-2,4-dione . chemicalbook.comfishersci.ca It is also commonly referred to as trifluoroacetylacetone (TFAA). chemicalbook.comsigmaaldrich.com The structure of TFAA is subject to keto-enol tautomerism. In its enolate form, it loses a proton to become an anion that acts as a bidentate chelating agent. The two oxygen atoms of the enolate coordinate to a central metal ion, forming a stable chelate ring. wikipedia.org

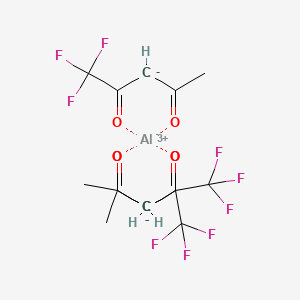

When this ligand coordinates with an aluminum(III) ion, it forms the complex aluminum;1,1,1-trifluoropentane-2,4-dione , which is more formally named tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum(III) or Aluminum trifluoroacetylacetonate . cymitquimica.com In this complex, three TFAA ligands surround a central aluminum ion, resulting in the chemical formula Al(C₅H₄F₃O₂)₃. cymitquimica.comindofinechemical.com The coordination of the three bidentate ligands creates an octahedral geometry around the aluminum center. wikipedia.org

Table 1: Physical and Chemical Properties of TFAA and its Aluminum Complex

| Property | 1,1,1-Trifluoropentane-2,4-dione (TFAA Ligand) | Aluminum tris(1,1,1-trifluoropentane-2,4-dionate) (Aluminum Complex) |

|---|---|---|

| Synonyms | Trifluoroacetylacetone, TFPD-H | Tris(trifluoro-2,4-pentanedionato)aluminum(III), Aluminum trifluoroacetylacetonate |

| CAS Number | 367-57-7 sigmaaldrich.com | 14354-59-7 indofinechemical.com |

| Molecular Formula | C₅H₅F₃O₂ sigmaaldrich.com | C₁₅H₁₂AlF₉O₆ indofinechemical.com |

| Molecular Weight | 154.09 g/mol sigmaaldrich.com | 486.22 g/mol cymitquimica.comindofinechemical.com |

| Appearance | Clear light yellow to orange liquid chemicalbook.com | Solid |

| Boiling Point | 105-107 °C sigmaaldrich.com | Not specified |

| Melting Point | Not specified | 121 °C indofinechemical.com |

| Density | 1.27 g/mL at 25 °C sigmaaldrich.com | Not specified |

Scope and Significance in Contemporary Chemical Research

The significance of aluminum trifluoroacetylacetonate in modern research is largely understood through the lens of its non-fluorinated counterpart, Al(acac)₃, and the unique properties imparted by fluorination. Al(acac)₃ is widely used as a precursor for the deposition of aluminum oxide (Al₂O₃) thin films through techniques like metal-organic chemical vapor deposition (MOCVD). ereztech.comniscpr.res.in These alumina (B75360) films are critical materials in catalysis and electronics due to their mechanical strength and thermal stability. niscpr.res.in

The fluorinated derivative, aluminum trifluoroacetylacetonate, is of interest for similar applications. Complexes derived from fluorinated acetylacetonates (B15086760) are often more volatile and can exhibit different decomposition pathways compared to their non-fluorinated analogs. wikipedia.org This enhanced volatility is a crucial property for CVD and atomic layer deposition (ALD) precursors, as it facilitates efficient transport of the compound in the gas phase to the substrate surface. ereztech.com The increased Lewis acidity of the metal center in fluorinated complexes can also influence their reactivity as catalysts in various organic syntheses. wikipedia.org Research in this area focuses on leveraging these modified properties to develop new materials and more efficient synthetic methodologies.

Table 2: Key Research Findings and Characteristics

| Feature | Description | Source(s) |

|---|---|---|

| Precursor for Al₂O₃ Films | The related compound, Al(acac)₃, is a well-established precursor for depositing crystalline aluminum oxide films via MOCVD, a process valuable in electronics and materials science. ereztech.comniscpr.res.in | ereztech.comniscpr.res.in |

| Enhanced Volatility | Fluorinated acetylacetonate complexes are generally more volatile than their non-fluorinated counterparts. wikipedia.org | wikipedia.org |

| Increased Lewis Acidity | The presence of trifluoromethyl groups makes the metal center in the complex a stronger Lewis acid, which can alter its catalytic activity. wikipedia.org | wikipedia.org |

| Coordination Structure | The aluminum ion is typically hexacoordinated, bound to three bidentate acetylacetonate-type ligands to form a stable, six-membered chelate ring structure. wikipedia.orgniscpr.res.in | wikipedia.orgniscpr.res.in |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoropentane-2,4-dione |

| Aluminum trifluoroacetylacetonate |

| Acetylacetone |

| Tris(acetylacetonato)aluminium(III) |

| Tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum(III) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12AlF9O6 |

|---|---|

Molecular Weight |

486.22 g/mol |

IUPAC Name |

aluminum;1,1,1-trifluoropentane-2,4-dione |

InChI |

InChI=1S/3C5H4F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |

InChI Key |

ZTSLJQGTWXDEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Al+3] |

Origin of Product |

United States |

Synthesis and Mechanochemical Approaches to Aluminum Trifluoroacetylacetonate

Conventional Synthetic Pathways to Aluminum β-Diketonate Complexes

Conventional methods for synthesizing aluminum β-diketonate complexes are typically conducted in solution and involve the reaction of an aluminum source with the β-diketone ligand, often in the presence of a base to facilitate the deprotonation of the ligand.

A common laboratory-scale synthesis for the non-fluorinated analogue, aluminum acetylacetonate (B107027) (Al(acac)₃), involves reacting an aqueous solution of an aluminum salt, such as aluminum sulfate (B86663) hexadecahydrate (Al₂(SO₄)₃·16H₂O), with acetylacetone (B45752). chemicalbook.comnih.gov An ammoniacal solution is added to raise the pH to a neutral or slightly basic range (pH 7-8). chemicalbook.comsigmaaldrich.com This deprotonates the acetylacetone to form the acetylacetonate anion, which then coordinates to the Al³⁺ ion. The resulting complex, being insoluble in water, precipitates out of the solution and can be collected by filtration. chemicalbook.comsigmaaldrich.com

Another established route involves the use of aluminum alkoxides, such as aluminum tri-sec-butoxide, as the aluminum source. chemicalbook.comsigmaaldrich.com The reaction with the β-diketone ligand proceeds via ligand exchange. While effective, this method can be complicated by the potential for incomplete reaction, leading to polymeric forms like [Al(OR)₂(acac)]ₙ if the stoichiometry is not carefully controlled. chemicalbook.comsigmaaldrich.com

For the synthesis of the fluorinated derivative, Al(tfac)₃, similar principles apply. The ligand, 1,1,1-trifluoro-2,4-pentanedione (B1197229) (H-tfac), is reacted with an aluminum precursor. For instance, attempts to create heteroleptic complexes by reacting H-tfac analogues with aluminum alkyls like trimethylaluminum (B3029685) (AlMe₃) have been shown to sometimes yield the homoleptic complex Al(tfac)₃ as the thermodynamically favored product. fishersci.ca

A generalized procedure using an aluminum salt would be:

Dissolve the aluminum salt (e.g., Al₂(SO₄)₃·18H₂O) in water. sigmaaldrich.com

Separately, mix 1,1,1-trifluoro-2,4-pentanedione with water and add a base (e.g., 3 M ammonia (B1221849) solution) to deprotonate the ligand, forming the trifluoroacetylacetonate anion. sigmaaldrich.com

Slowly add the aluminum salt solution to the ligand solution with stirring. sigmaaldrich.com

The Al(tfac)₃ complex precipitates and is collected via vacuum filtration, washed, and dried. sigmaaldrich.com

| Parameter | Description | Typical Values/Conditions | Reference |

| Aluminum Source | The starting aluminum compound. | Al₂(SO₄)₃·xH₂O, AlCl₃, Al(OR)₃ | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Ligand | The β-diketone used for chelation. | 1,1,1-trifluoro-2,4-pentanedione (H-tfac) | nih.govresearchgate.net |

| Solvent | The medium for the reaction. | Water, Ethanol, Methanol | chemicalbook.comsigmaaldrich.com |

| Base | Used to deprotonate the β-diketone. | Ammonia (NH₃), Sodium Hydroxide (B78521) (NaOH) | chemicalbook.comsigmaaldrich.com |

| pH | Crucial for ligand deprotonation and complex precipitation. | Neutral to slightly basic (pH 7-8) | chemicalbook.com |

| Temperature | Reaction temperature. | Room temperature to moderate heating (e.g., 90°C) | researchgate.netbeilstein-journals.org |

Mechanochemical Synthesis of Metal-Ligand Coordination Compounds

Mechanochemistry, which uses mechanical energy from grinding or milling to drive chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. researchgate.net This approach can reduce reaction times, minimize solvent waste, and sometimes yield products that are inaccessible through solution routes. researchgate.net

Liquid-assisted grinding (LAG) is a mechanochemical technique where a small, sub-stoichiometric amount of a liquid is added to the solid reactants before or during milling. This liquid phase can act as a catalyst, improve the mobility of reactants, and facilitate the formation of crystalline products without dissolving the bulk material. The choice of the liquid additive can be critical in directing the reaction pathway and determining the final product, including its polymorphic form.

In the synthesis of metal-organic frameworks (MOFs) and coordination compounds, LAG has been shown to be highly effective. For example, the synthesis of zinc and copper coordination polymers from their respective metal oxides is significantly influenced by the nature and amount of the liquid additive. Using different aqueous organic solvents can allow for the selective synthesis of various hydrated or anhydrous forms of the final product. The synthesis of diverse MOFs using techniques like liquid-assisted resonant acoustic mixing (LA-RAM) further demonstrates the power of adding small amounts of liquid to solvent-free reactions, enabling the formation of materials that are not obtainable through other mechanochemical means.

Ball milling is a primary tool in mechanochemistry, where solid reactants are placed in a jar with grinding media (balls) and subjected to high-energy impacts as the jar is rotated or shaken. This process increases the surface area of the reactants and provides the energy to overcome activation barriers for chemical reactions. researchgate.net It is a scalable and environmentally friendly method for producing metal coordination compounds without the need for bulk solvents. researchgate.net

The application of ball milling to synthesize metal-ligand coordination compounds involves grinding a metal salt (either hydrated or anhydrous) directly with the organic ligand. researchgate.net Research into the synthesis of complexes with ligands like EDTA and 1,10-phenanthroline (B135089) has shown that this solvent-free method is a viable and efficient pathway. researchgate.net The mechanochemical synthesis of lanthanide hexafluoroacetylacetonate (Ln(hfac)₃) complexes, close analogues to Al(tfac)₃, has been demonstrated using a ball mill. These reactions can yield the desired coordination complexes, although the specific products and their hydration states can be sensitive to the reaction conditions and the specific lanthanide metal used. researchgate.net

A typical procedure for synthesizing a metal β-diketonate complex like Al(tfac)₃ via ball milling would involve:

Placing the solid aluminum source (e.g., aluminum chloride) and the solid or liquid 1,1,1-trifluoro-2,4-pentanedione ligand into the milling jar along with the grinding balls.

If using LAG, a small amount of a suitable liquid (e.g., ethanol, water, or an inert organic solvent) is added.

The jar is sealed and milled for a specific time at a set frequency.

The resulting powder is then collected and purified, often by sublimation or recrystallization if necessary.

| Technique | Description | Advantages | Reference |

| Neat Grinding | Ball milling of solid reactants without any added liquid. | Completely solvent-free, simple. | |

| Liquid-Assisted Grinding (LAG) | A small amount of liquid is added to the solid reactants during milling. | Often faster, can control polymorphism, improves crystallinity. | |

| Ion- and Liquid-Assisted Grinding (ILAG) | Addition of both a liquid and a salt to the reaction mixture. | Can accelerate reactions and act as a template for the final structure. |

Influence of Reaction Conditions on Product Distribution and Purity

The outcome of the synthesis of aluminum trifluoroacetylacetonate, including its yield, purity, and isomeric distribution, is highly dependent on the specific reaction conditions employed.

In conventional solution synthesis, several factors are critical:

pH: The pH of the reaction medium is crucial. The β-diketone ligand is acidic and must be deprotonated to act as a nucleophile and coordinate to the metal center. This is typically achieved by adding a base. If the pH is too low, the ligand remains protonated, and the reaction will not proceed. If the pH becomes too high, the aluminum ion may precipitate as aluminum hydroxide (Al(OH)₃), a competing and often irreversible side reaction. chemicalbook.comresearchgate.net Precise control to a near-neutral pH is therefore essential for maximizing the yield of the desired complex. chemicalbook.comsigmaaldrich.com

Stoichiometry: The molar ratio of the reactants (metal salt to ligand) must be carefully controlled. A 1:3 molar ratio of Al³⁺ to the tfac ligand is required for the formation of the tris-chelated complex. Using incorrect ratios can lead to incomplete reactions or the formation of undesired heteroleptic or polymeric species. chemicalbook.comsigmaaldrich.com

Temperature: Reaction temperature can affect the reaction rate and the solubility of the product. While many syntheses can be performed at room temperature, gentle heating can sometimes increase the reaction rate and improve the crystallinity of the precipitated product. researchgate.net However, excessively high temperatures can lead to decomposition.

Solvent: The choice of solvent can influence the solubility of reactants and products, potentially affecting the yield and ease of purification. In some cases, the solvent can even coordinate to the metal center, leading to solvated products.

In mechanochemical synthesis, the influential parameters include:

Milling Time and Frequency: These parameters determine the total energy input into the system. Insufficient milling may lead to an incomplete reaction, while excessive milling could potentially induce decomposition of the product.

Grinding Media: The material, size, and mass ratio of the grinding balls to the reactants affect the impact energy and efficiency of the milling process.

LAG Additive: As discussed, the type and amount of liquid additive can dramatically alter the reaction outcome, influencing reaction speed and the crystalline phase of the product.

The table below summarizes how different conditions can impact the synthesis.

| Parameter | Effect on Purity and Product Distribution | Reference |

| pH (Solution) | Too low: No reaction. Too high: Formation of Al(OH)₃. Optimal pH (7-8) maximizes Al(tfac)₃ yield. | chemicalbook.comsigmaaldrich.com |

| Temperature | Affects reaction rate and product crystallinity. High temperatures can cause decomposition. | researchgate.net |

| Reactant Ratio | Incorrect stoichiometry can lead to mixtures of partially substituted or polymeric complexes. | sigmaaldrich.com |

| Milling Parameters (Mechanochemical) | Time and frequency control the energy input, affecting reaction completeness and potential for degradation. | |

| Liquid Additive (LAG) | Can control reaction kinetics and selectively form different product polymorphs or solvates. |

Control over Coordination Number and Structural Diversity in Synthetic Outcomes

For aluminum(III) with β-diketonate ligands, the most common structure is a neutral, monomeric complex where the aluminum center is coordinated to three bidentate ligands. This results in a hexacoordinated aluminum atom with an octahedral geometry. chemicalbook.comsigmaaldrich.com

A key aspect of structural diversity in these octahedral tris-chelate complexes is the potential for geometric isomerism. When the β-diketonate ligand is asymmetric, as is the case with 1,1,1-trifluoro-2,4-pentanedione (tfac), two geometric isomers can form:

facial (fac) : The three identical ends of the ligands (e.g., the three CF₃ groups) are on one face of the octahedron. This isomer has C₃ symmetry.

meridional (mer) : The three identical ends of the ligands are arranged around the meridian of the octahedron. This isomer has C₁ symmetry.

The formation of fac versus mer isomers can be influenced by synthetic conditions such as the solvent and temperature, as well as the specific nature of the ligand and metal ion. For example, studies on aluminum complexes with other fluorinated β-diketonates have shown the presence of mixtures of fac- and mer-isomers in solution. fishersci.ca A structural study of the analogous scandium complex, Sc(tfac)₃, revealed that it crystallizes exclusively as the mer-isomer.

While a coordination number of six is dominant for Al(III) β-diketonates, variations can occur. The presence of other coordinating species, such as water or other solvent molecules, can sometimes lead to higher coordination numbers or the formation of bridged, multinuclear complexes. For instance, hydrolysis of a related aluminum bis(hfacac) complex led to a dinuclear structure with bridging hydroxide groups. fishersci.ca Similarly, reactions involving aluminum isopropoxide precursors have yielded trinuclear aluminum complexes bridged by isopropoxide groups. fishersci.ca The introduction of bulky or specific functional groups on the ligand can also influence the final structure, although the octahedral AlO₆ core is generally very stable.

The fluorinated nature of the tfac ligand can influence intermolecular interactions and crystal packing, adding another layer of structural diversity compared to its non-fluorinated counterpart. nih.gov

Structural Elucidation and Crystallographic Analysis of Aluminum Trifluoroacetylacetonate Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the atomic structure of a compound, including bond lengths, bond angles, and intermolecular interactions. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com

Table 1: Crystallographic Data for Related Aluminum β-Diketonate Complexes

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Tris(hexafluoroacetylacetonato)aluminum(III) | Al(C₅HF₆O₂)₃ | Trigonal | P-3c1 | researchgate.net |

In aluminum β-diketonate complexes, the aluminum(III) ion is typically coordinated to three bidentate β-diketonate ligands, resulting in a hexacoordinated environment. researchgate.net The geometry around the central aluminum atom is generally a slightly distorted octahedron. researchgate.net In the case of Al(tfac)3, each trifluoroacetylacetonate ligand would bind to the aluminum ion through its two oxygen atoms, forming a six-membered chelate ring.

For the related compound Al(acac)3, the Al-O bond distances are in the range of 1.87 Å. researchgate.net In Al(hfa)3, the coordination environment of the aluminum atom also involves six oxygen atoms from the three β-diketonate ligands, forming a regular octahedral geometry. researchgate.net It is expected that the coordination sphere of Al(tfac)3 would exhibit a similar octahedral geometry, with the trifluoromethyl groups influencing the electronic properties and potentially causing minor distortions in the bond angles and lengths compared to its non-fluorinated and perfluorinated analogues.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for characterizing the bulk properties of a crystalline material. researchgate.net It is used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and refine lattice parameters. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material.

While a specific, indexed powder diffraction pattern for pure aluminum trifluoroacetylacetonate was not found in the reviewed literature, the general methodology for its characterization is well-established. A PXRD analysis of a synthesized batch of Al(tfac)3 would be compared against a calculated pattern derived from its single-crystal structure (if known) or against patterns of known potential impurities. For instance, the PXRD patterns of related aluminum compounds like aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) acetate (B1210297) are used to identify phases in thermal decomposition studies. nist.gov Similarly, the purity and phase of Al(tfac)3 can be confirmed by the absence of peaks corresponding to starting materials or side products. The sharpness and intensity of the diffraction peaks would also provide an indication of the sample's crystallinity.

Assessment of Positional Disorder in Solid Solutions

Positional disorder, where a particular atomic site in a crystal lattice is occupied by different chemical species in a statistical manner, can occur in solid solutions of isostructural metal complexes. The study of solid solutions of metal β-diketonates, such as those involving aluminum, provides insights into the effects of substituting the metal ion or the ligand on the crystal structure and properties.

Research on solid solutions of tris(acetylacetonato)aluminum(III) (Al(acac)3) and tris(acetylacetonato)chromium(III) (Cr(acac)3) has shown that these complexes can form solid solutions across a range of compositions. These solid solutions, with the general formula Al₁₋ₓCrₓ(acac)₃, crystallize in the monoclinic space group P21/c, similar to the pure Al(acac)3. The assessment of the partial metal disorder is achieved through careful refinement of the single-crystal X-ray diffraction data, where the occupancy factors of the metal site are allowed to vary.

Advanced Spectroscopic Characterization of Aluminum Trifluoroacetylacetonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive tool for probing the structure and dynamics of Al(tfac)₃ in both solution and solid states. By analyzing the spectra of various nuclei, including ¹H, ¹³C, ¹⁹F, and ²⁷Al, researchers can obtain a detailed picture of the complex's geometry and behavior.

Elucidation of Molecular Structure in Solution

In solution, Al(tfac)₃ adopts an octahedral geometry, with the aluminum(III) ion coordinated to three bidentate trifluoroacetylacetonate ligands through their oxygen atoms. magritek.comresearchgate.net The presence of the asymmetric tfac ligand (CF₃COCHCOCH₃⁻) allows for the existence of two possible geometric isomers: facial (fac) and meridional (mer). However, for Al(tfac)₃, the molecule typically exists as a single, well-defined species in solution on the NMR timescale, often not showing distinct signals for separate isomers at room temperature due to rapid intramolecular rearrangement processes.

¹H NMR spectroscopy is fundamental in confirming the ligand structure. The spectra typically show sharp resonances characteristic of a diamagnetic complex, as the Al³⁺ ion has a closed-shell electron configuration. magritek.comazom.com Key signals include a singlet for the methine proton (-CH=) and a singlet for the methyl protons (-CH₃). The trifluoromethyl group (-CF₃) does not have protons, but its strong electron-withdrawing nature influences the chemical shifts of the other protons in the chelate ring.

¹⁹F NMR provides direct information about the trifluoromethyl groups. huji.ac.il A single resonance is typically observed, indicating that all three CF₃ groups are chemically equivalent on the NMR timescale, which is consistent with a fluxional molecule or a highly symmetric time-averaged structure in solution. huji.ac.ilcore.ac.uk The large chemical shift range of ¹⁹F NMR makes it a sensitive probe for studying the electronic environment of the ligand. huji.ac.il

The table below summarizes typical NMR data for Al(tfac)₃ in solution.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~5.9 | Singlet | Methine proton (-CH=) |

| ~2.2 | Singlet | Methyl protons (-CH₃) | |

| ¹⁹F | ~ -77 (vs. CFCl₃) | Singlet | Trifluoromethyl group (-CF₃) |

| ¹³C | ~195 | Singlet | Carbonyl carbon (C=O, near CF₃) |

| ~175 | Singlet | Carbonyl carbon (C=O, near CH₃) | |

| ~95 | Singlet | Methine carbon (-CH=) | |

| ~25 | Singlet | Methyl carbon (-CH₃) | |

| ~118 | Quartet (due to ¹JCF coupling) | Trifluoromethyl carbon (-CF₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Investigating Solution-Phase Dynamics and Ligand Exchange

While room temperature NMR spectra often suggest a simple, static structure, variable-temperature (VT) NMR studies reveal that Al(tfac)₃ is highly dynamic in solution. These dynamics involve ligand exchange processes, which can be intramolecular (without the ligand detaching from the metal) or intermolecular (involving ligand dissociation). rsc.org

Intramolecular rearrangements, such as the twisting motion that interconverts the fac and mer isomers, are often fast on the NMR timescale at room temperature, leading to averaged signals. As the temperature is lowered, these processes can be slowed, potentially allowing for the resolution of signals for individual isomers or the observation of line broadening as the rate of exchange becomes comparable to the NMR frequency difference between the exchanging sites.

Intermolecular ligand exchange can be studied by adding a free ligand to the solution and monitoring the exchange between the coordinated and free ligand populations. researchgate.net These studies provide kinetic information about the lability of the Al-O bonds and the mechanism of ligand substitution. rsc.org

Solid-State NMR for Complementary Structural Information

Solid-state NMR (ssNMR) provides structural information that is complementary to solution NMR and X-ray diffraction. pascal-man.com For Al(tfac)₃, ²⁷Al ssNMR is particularly informative. Aluminum is a quadrupolar nucleus (spin I = 5/2), and its NMR signal is highly sensitive to the symmetry of the local electronic environment. psu.edu

In the solid state, the ²⁷Al nucleus in Al(tfac)₃ gives a characteristic signal for a six-coordinate aluminum atom in a relatively symmetric octahedral environment. pascal-man.comacs.org The chemical shift is typically found near 0 ppm (relative to a standard like [Al(H₂O)₆]³⁺). nih.gov The width and shape of the peak are influenced by the nuclear quadrupole coupling constant (QCC), which measures the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. A smaller QCC, resulting in a narrower line, indicates a more symmetric environment around the aluminum atom. psu.eduillinois.edu By analyzing the lineshape, researchers can extract the QCC and the asymmetry parameter, providing quantitative details about the geometry of the AlO₆ coordination sphere. illinois.edu

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for characterizing Al(tfac)₃, offering direct insights into the compound's functional groups and the nature of the metal-ligand bonding. numberanalytics.com By analyzing the vibrational frequencies, one can confirm the coordination of the ligand to the aluminum ion and probe how the coordination environment is affected by external factors. acs.org

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of Al(tfac)₃ is complex but can be understood by comparing it to the spectrum of the free ligand, trifluoroacetylacetone. Upon coordination to the aluminum ion, significant shifts in the vibrational frequencies of the ligand occur, particularly in the region associated with the carbonyl (C=O) and C=C bonds of the chelate ring.

In the free ligand (in its enol form), a strong band associated with C=O stretching is observed at a higher frequency. When the ligand coordinates to Al³⁺, this band disappears and is replaced by new, strong bands at lower frequencies. wikipedia.org This shift is a hallmark of chelation and is attributed to the delocalization of pi-electrons within the six-membered ring formed by the ligand and the metal ion. The C-O bonds gain more single-bond character, and the C-C bond gains more double-bond character.

Key vibrational bands in the IR spectrum of Al(tfac)₃ are assigned as follows:

| Wavenumber Range (cm⁻¹) | Assignment | Significance |

| 1600 - 1620 | ν(C=O) + ν(C=C) | Asymmetric stretch of the chelate ring. Indicates strong coordination. |

| 1520 - 1540 | ν(C=C) + ν(C=O) | Symmetric stretch of the chelate ring. |

| 1250 - 1300 | δ(CH₃) + ν(C-CF₃) | Coupled methyl deformation and C-CF₃ stretch. |

| 1100 - 1200 | νₐₛ(CF₃) | Strong, characteristic asymmetric stretching of the C-F bonds. |

| ~790 | γ(C-H) | Out-of-plane C-H bending of the methine group. |

| 450 - 500 | ν(Al-O) | Stretching vibration of the aluminum-oxygen bond. nih.gov |

| ~420 | δ(Al-O) | Bending vibration of the aluminum-oxygen bond. researchgate.net |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data compiled from various sources. researchgate.netacs.orgnih.gov

The presence of strong bands for the Al-O stretching and bending modes in the far-IR region (below 600 cm⁻¹) provides direct evidence of the formation of stable coordination bonds between the aluminum and the oxygen atoms of the ligand. nih.govrsc.org

Monitoring Ligand Coordination and Environmental Changes

The positions and intensities of the IR bands of Al(tfac)₃ are sensitive to its physical state (solid vs. solution) and its interaction with the surrounding environment. mdpi.commdpi.com For example, changes in the solvent can lead to slight shifts in the vibrational frequencies, reflecting different intermolecular interactions.

IR spectroscopy can be used to monitor the thermal stability and decomposition of the complex. mdpi.com Upon heating, changes in the spectrum can indicate the loss of structural integrity or the beginning of ligand dissociation before full decomposition occurs. researchgate.net Furthermore, this technique is valuable for studying the reactions of Al(tfac)₃, such as its use as a precursor in chemical vapor deposition (CVD) to form aluminum oxide films. In-situ IR spectroscopy can track the changes in the molecule as it approaches a heated substrate, providing mechanistic insights into the deposition process. mdpi.com The technique can also differentiate between various coordination modes, such as bidentate and unidentate, as a change in coordination would significantly alter the symmetry and, consequently, the IR spectrum. ijcce.ac.irresearchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of aluminum;1,1,1-trifluoropentane-2,4-dione, also known as aluminum tris(1,1,1-trifluoro-2,4-pentanedionato) or Al(tfac)₃, electron ionization (EI) is a common method employed. wikipedia.org EI is considered a "hard" ionization technique, meaning it imparts high energy to the analyte molecule, often leading to extensive and informative fragmentation. wikipedia.orglibretexts.org

The mass spectrum of Al(tfac)₃ reveals a distinct molecular ion peak and a series of fragment ions that are characteristic of the compound's structure. The molecular ion (M⁺) is formed when the parent molecule loses one electron. libretexts.org For Al(tfac)₃, with a chemical formula of C₁₅H₁₂AlF₉O₆, the molecular ion peak is observed at an m/z of 486, corresponding to the mass of the intact complex. chemicalbook.com

The fragmentation of the molecular ion provides structural insights. The process involves the breaking of bonds within the ion, leading to the formation of smaller, stable charged fragments known as daughter ions. tutorchase.com The most abundant fragment ion gives rise to the tallest peak in the spectrum, known as the base peak. tutorchase.com

In the 75 eV electron ionization mass spectrum of Al(tfac)₃, the fragmentation pattern is characterized by the sequential loss of ligands and fragments of ligands. The most abundant ion (base peak) is observed at an m/z of 333. chemicalbook.com This corresponds to the loss of one complete trifluoroacetylacetonate radical ligand (•tfac) and a CF₃ group from another ligand. Other significant fragments and their relative intensities provide a detailed fingerprint of the molecule.

Below is a table summarizing the prominent ions observed in the mass spectrum of this compound. chemicalbook.com

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 486 | 4.9 | [Al(tfac)₃]⁺ (Molecular Ion) |

| 467 | - | [Al(tfac)₃ - F]⁺ |

| 333 | 100.0 | [Al(tfac)₂]⁺ (Base Peak) |

| 283 | 17.9 | [Al(tfac)(tfac - CF₂)]⁺ or [Al(tfac)₂(CH₃CO)]⁺ |

| 149 | 8.5 | [tfac - H - F]⁺ or other ligand fragment |

| 69 | 2.5 | [CF₃]⁺ |

| 43 | 14.0 | [CH₃CO]⁺ |

The fragmentation pathway can be rationalized by the stability of the resulting ions. The loss of a full ligand to form the [Al(tfac)₂]⁺ ion is a major pathway, reflecting the strength of the remaining metal-ligand bonds. Further fragmentation involves the cleavage of C-C and C-F bonds within the coordinated ligands.

High-Frequency Electron Paramagnetic Resonance (HF-EPR) Spectroscopy (if applicable to specific spin states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects chemical species with one or more unpaired electrons. slideshare.netresearchgate.net It operates on the principle of resonant absorption of microwave radiation by unpaired electrons in the presence of a strong magnetic field. High-Frequency EPR (HF-EPR) is an advanced variant of this technique that utilizes higher microwave frequencies and stronger magnetic fields, offering advantages for studying certain paramagnetic systems, particularly those with high spin states (S > 1/2). nist.gov

However, the applicability of EPR and HF-EPR spectroscopy is fundamentally dependent on the electronic structure of the compound , specifically the presence of unpaired electrons. The central metal ion in this compound is aluminum. Aluminum typically exists in the +3 oxidation state (Al³⁺). Current time information in Bangkok, TH.

The electronic configuration of a neutral aluminum atom is [Ne] 3s²3p¹. To form the Al³⁺ ion, it loses all three of its valence electrons. This results in an electronic configuration of [Ne], which is isoelectronic with Neon. Consequently, the Al³⁺ ion has a completely filled electron shell with no unpaired electrons.

A summary of the electronic properties of the Al³⁺ ion is presented in the table below.

| Parameter | Value/State for Al³⁺ in Al(tfac)₃ |

|---|---|

| Oxidation State | +3 |

| d-electron Count | d⁰ |

| Total Electron Spin (S) | 0 |

| Magnetic Property | Diamagnetic |

| EPR Activity | EPR Silent |

Since the Al³⁺ ion is a d⁰ metal ion, it has no unpaired d-electrons. The 1,1,1-trifluoropentane-2,4-dione (tfac) ligand is also a closed-shell species with no unpaired electrons. Therefore, the coordination complex this compound in its ground state is diamagnetic (S=0) and does not possess the necessary paramagnetic centers for EPR detection.

Computational Chemistry and Theoretical Modeling of Aluminum Trifluoroacetylacetonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying metal complexes like aluminum trifluoroacetylacetonate. google.com DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the many-body electronic Schrödinger equation.

The first step in the theoretical characterization of Al(tfac)₃ is geometry optimization, a process that locates the minimum energy conformation of the molecule on the potential energy surface. scm.com For metal complexes, this is typically performed using functionals such as B3LYP, often paired with basis sets like 6-31G* to provide a reliable description of the molecular geometry. nih.govresearchgate.net The optimization of Al(tfac)₃ converges to a structure where the central aluminum(III) ion is octahedrally coordinated by the three bidentate trifluoroacetylacetonate ligands, resulting in a stable complex with D₃ symmetry. evitachem.com

The optimized geometric parameters, such as bond lengths and angles, are in good agreement with experimental data for similar compounds. nih.gov The electron-withdrawing nature of the trifluoromethyl (CF₃) groups influences the electronic distribution within the chelate rings, which is reflected in the calculated bond lengths compared to its non-fluorinated analog, aluminum acetylacetonate (B107027). evitachem.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the compound's reactivity and electronic properties.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| Al-O Bond Length | Distance between aluminum and a coordinating oxygen atom | ~1.88 - 1.90 Å |

| C-O Bond Length | Average length of the carbon-oxygen bonds in the chelate ring | ~1.28 Å |

| C-C Bond Length | Average length of the carbon-carbon bonds in the chelate ring | ~1.40 Å |

| cis O-Al-O Angle | Angle between two oxygen atoms from the same ligand | ~90° - 92° |

| trans O-Al-O Angle | Angle between two oxygen atoms from different ligands across the Al center | ~178° - 180° |

This table presents typical values expected from geometry optimization of Al(tfac)₃ based on calculations performed on analogous compounds like aluminum acetylacetonate. niscpr.res.inresearchgate.net

Following geometry optimization, vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to atomic positions. q-chem.com These calculations yield the harmonic vibrational frequencies that correspond to the fundamental modes of molecular motion. The results are used to simulate infrared (IR) and Raman spectra, which are invaluable for interpreting experimental spectroscopic data. nih.gov

Theoretical calculations for the related aluminum acetylacetonate have shown that computed vibrational frequencies are often higher than the experimental values, a common feature of harmonic approximations that neglect anharmonicity. researchgate.net Analysis of the vibrational modes of Al(tfac)₃ reveals strong coupling between the various stretching and bending motions within the chelated rings. nih.govresearchgate.net Specific frequency ranges can be assigned to characteristic vibrations, such as the Al-O stretching modes, which are sensitive to the coordination environment of the metal center. researchgate.netresearchgate.net For instance, the C-CF₃ stretching mode in Al(tfac)₃ has been identified computationally near 868 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=O) / ν(C=C) Coupled Stretch | 1550 - 1650 | 1530 - 1610 |

| ν(C-CF₃) Stretch | ~868 | ~858 |

| ν(Al-O) Stretch | 390 - 500 | 400 - 490 |

Data are representative, based on computational studies of Al(tfac)₃ and the closely related aluminum acetylacetonate. nih.govresearchgate.netresearchgate.net

DFT calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters. scm.com The NMR chemical shielding tensor (σ) can be computed for each nucleus in Al(tfac)₃, providing a three-dimensional picture of the local electronic environment. The isotropic part of this tensor is used to calculate the chemical shift (δ) relative to a standard reference compound. scm.combmrb.io Such calculations can aid in the assignment of complex NMR spectra and provide a stringent test of the accuracy of the calculated electronic structure.

For quadrupolar nuclei like ²⁷Al (I = 5/2), the interaction of the nuclear electric quadrupole moment with the local Electric Field Gradient (EFG) tensor at the nucleus is a dominant factor in the NMR spectrum. DFT can be used to calculate the EFG tensor, from which the quadrupole coupling constant (Cq) and asymmetry parameter (η) are derived. These parameters provide sensitive probes of the symmetry of the electronic environment around the aluminum nucleus. A perfectly octahedral symmetry would result in a zero EFG, while distortions from this ideal geometry, as found in the D₃ symmetry of Al(tfac)₃, lead to a non-zero EFG and a predictable quadrupolar interaction. rsc.org

| Nucleus | Parameter | Description | Typical Calculated Value |

|---|---|---|---|

| ²⁷Al | Isotropic Shielding (σ) | Average magnetic shielding around the Al nucleus | Varies with functional/basis set |

| ²⁷Al | Quadrupole Coupling Constant (Cq) | Measures interaction between nuclear quadrupole moment and EFG | ~10 - 16 MHz |

| ¹³C (carbonyl) | Isotropic Chemical Shift (δ) | Chemical shift of the carbonyl carbon | ~180 - 190 ppm |

| ¹⁹F | Isotropic Chemical Shift (δ) | Chemical shift of the fluorine nuclei in the CF₃ group | ~ -70 to -80 ppm |

Values are illustrative of those expected from DFT calculations based on methodologies applied to similar organometallic systems. rsc.orgresearchgate.net

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a simulation technique where the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods, typically DFT. escholarship.org This approach allows for the simulation of the dynamic evolution of a molecular system without the need for pre-parameterized force fields. AIMD simulations of Al(tfac)₃ can provide critical insights into its behavior at finite temperatures. aps.org

By simulating the system over time, AIMD can be used to explore conformational flexibility of the ligands, the dynamics of the Al-O coordination bonds, and the interaction of the complex with its environment, such as solvent molecules. brunel.ac.uk Analysis of the resulting trajectories can yield important dynamical properties. For example, the velocity autocorrelation function can be calculated to study vibrational motions and energy transfer within the molecule, while the mean-square displacement can be used to determine diffusion coefficients in condensed phases. aps.org Such simulations are crucial for understanding the behavior of Al(tfac)₃ under realistic conditions, bridging the gap between static quantum chemical calculations and experimental observations.

Quantum Chemical Methodologies for Catalytic Reaction Pathways

Aluminum trifluoroacetylacetonate is used as a precursor in material science, for example, in the chemical vapor deposition of aluminum oxide films. niscpr.res.in Quantum chemical methods are essential for elucidating the mechanisms of such chemical transformations. nih.gov By mapping the potential energy surface for a proposed reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies that govern the reaction kinetics. mdpi.com

For the thermal decomposition of Al(tfac)₃, DFT calculations can model key steps such as the initial dissociation of a ligand, intramolecular rearrangement, and the subsequent elimination of volatile byproducts. Comparing the energy barriers for different potential pathways allows for the prediction of the most likely reaction mechanism. This knowledge is vital for optimizing reaction conditions to control the properties of the final material. These computational investigations provide a molecular-level understanding of catalytic or precursor activity that is often difficult to obtain through experimental means alone. nih.govaps.org

Ligand Field Analysis and Electronic Structure Prediction

Although Ligand Field Theory (LFT) was originally developed for d-block transition metal complexes, its principles can be applied to understand the electronic structure of main-group complexes like Al(tfac)₃. Computational chemistry provides a quantitative basis for this analysis by calculating the energies and compositions of the molecular orbitals (MOs) that arise from the interaction between the aluminum(III) ion and the three trifluoroacetylacetonate ligands.

The analysis focuses on the nature of the Al-O bonds and the influence of the ligands on the aluminum's valence orbitals (3s, 3p). The trifluoroacetylacetonate ligand, with its electron-withdrawing CF₃ groups, creates a different electronic environment compared to the simple acetylacetonate ligand. evitachem.com This affects the energy of the ligand's frontier orbitals and the degree of covalent character in the Al-O bonds. A computational analysis can quantify these effects by examining the MO energy level diagram and the contribution of atomic orbitals to each MO. This provides a detailed picture of the electronic structure, rationalizing the compound's stability, reactivity, and spectroscopic properties. nih.gov

Coordination Chemistry Principles and Ligand Design for Aluminum Complexes

Principles Governing Metal-Ligand Complex Stability and Selectivity

The stability and selectivity of metal-ligand complexes are governed by a combination of factors, including the nature of the metal ion and the ligand. In the case of aluminum;1,1,1-trifluoropentane-2,4-dione, the complex involves the hard Lewis acid Al(III) and the bidentate ligand 1,1,1-trifluoropentane-2,4-dionate (tfac), the deprotonated form of 1,1,1-trifluoro-2,4-pentanedione (B1197229). libretexts.orguniupo.it

The Al(III) ion, with its high charge density and small ionic radius, forms highly stable complexes, which are generally characterized by high kinetic inertness due to slow ligand exchange reactions. uniupo.it The stability of the Al(tfac)₃ complex is significantly influenced by the chelate effect, where the bidentate ligand binds to the central metal ion at two points, forming a stable ring structure. libretexts.orgyoutube.com

The presence of the trifluoromethyl (-CF₃) group on the pentanedione backbone has a profound electronic effect on the ligand. The -CF₃ group is strongly electron-withdrawing, which increases the acidity of the ligand compared to its non-fluorinated analog, acetylacetone (B45752) (acacH). This increased acidity can influence the complex formation equilibrium. wikipedia.org Furthermore, the electron-withdrawing nature of the -CF₃ group makes the resulting Al(tfac)₃ complex a stronger Lewis acid compared to aluminum acetylacetonate (B107027), Al(acac)₃. wikipedia.org This enhanced Lewis acidity can affect the complex's interaction with other molecules and its catalytic potential.

Table 1: Comparison of Ligand Properties

| Ligand Name | Abbreviation | Key Feature | Impact on Aluminum Complex |

|---|---|---|---|

| Acetylacetonate | acac | Methyl groups | Standard β-diketonate ligand |

Chelate Ring Formation and Strain Minimization

The coordination of 1,1,1-trifluoropentane-2,4-dionate to the aluminum(III) ion results in the formation of a highly stable six-membered chelate ring. wikipedia.org In the tris-complex, Al(tfac)₃, three tfac ligands coordinate to the central aluminum atom, resulting in a hexacoordinated, octahedral geometry around the metal center. niscpr.res.inunigoa.ac.inwikipedia.org This structure is isomorphous with other octahedral tris(acetylacetonate) complexes. wikipedia.org

The two oxygen atoms of the deprotonated ligand bind to the aluminum ion. wikipedia.org This bidentate coordination is crucial for the stability of the complex. The resulting six-membered M(O-C-C-C-O) ring is nearly planar and can exhibit some degree of aromatic character due to electron delocalization across the β-diketonate backbone. wikipedia.org

Structural analysis of the closely related compound, tris(acetylacetonato)aluminum(III) or Al(acac)₃, provides insight into the bond angles and lengths expected for Al(tfac)₃. In Al(acac)₃, the AlO₆ octahedron shows very little distortion. niscpr.res.inresearchgate.net The cis O-Al-O angles are typically close to 90° (ranging from 88.13° to 91.82°), and the trans O-Al-O angles are nearly 180° (ranging from 177.96° to 179.56°), indicating a highly symmetrical and strain-minimized structure. niscpr.res.in The Al-O bond lengths are in the range of 1.88-1.89 Å. researchgate.net It is expected that the Al(tfac)₃ complex adopts a similar low-strain octahedral configuration to maximize stability.

Table 2: Representative Structural Data for Tris(acetylacetonato)aluminum(III)

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Octahedral | niscpr.res.inresearchgate.net |

| Al-O Bond Length | 1.8855(10) - 1.8916(10) Å | researchgate.net |

| cis O-Al-O Bond Angle | 89.64(5) - 91.82° | niscpr.res.inresearchgate.net |

| trans O-Al-O Bond Angle | 177.96(5)° | researchgate.net |

Data for Al(acac)₃ is used as a proxy to illustrate typical values in aluminum β-diketonate complexes.

Design of Polydentate Ligands for Aluminum Ion Complexation

The study of bidentate ligands like 1,1,1-trifluoropentane-2,4-dionate provides fundamental principles for the rational design of more complex polydentate ligands for aluminum. Polydentate ligands, or chelating agents, are molecules or ions that can bind to a central metal ion through multiple donor atoms, forming highly stable complexes. libretexts.orgyoutube.com

Key design considerations for aluminum complexation include:

Donor Atom Selection: Aluminum(III) is a hard Lewis acid and therefore shows a preference for hard donor atoms, primarily oxygen and nitrogen. acs.org The success of the oxygen-donating tfac ligand underscores this principle.

Chelate Ring Size: The formation of five- or six-membered chelate rings typically results in the most stable complexes, as seen with the six-membered ring in Al(tfac)₃. wikipedia.orgacs.org

Ligand Topology and Rigidity: The pre-organization of donor atoms in a rigid or semi-rigid backbone can minimize the entropic penalty of complexation, leading to higher stability. Ligands based on frameworks like 1,4,7-triazacyclononane (B1209588) (TACN) or aminomethylpiperidine (B13870535) are examples of this design strategy. uniupo.it

Electronic Tuning: As demonstrated by the -CF₃ group in tfac, incorporating electron-withdrawing or electron-donating substituents into the ligand framework allows for the fine-tuning of the electronic properties and reactivity of the resulting aluminum complex. wikipedia.org

Researchers have developed a variety of polydentate ligands for aluminum, including potentially heptadentate (N₄O₃) amine phenol (B47542) ligands and tridentate pincer-type pyrrolyl ligands, to create complexes with specific structural and reactive properties. acs.orgrsc.org The insights gained from the stability and electronic nature of Al(tfac)₃ can inform the design of new polydentate systems for applications ranging from catalysis to materials science.

Role of Noninnocent Ligands in Aluminum Coordination Compounds

A significant area of modern coordination chemistry involves the use of "noninnocent" ligands (NILs). These are ligands that can actively participate in redox processes, meaning they can exist in multiple stable oxidation states. brynmawr.edu When coordinated to a metal, they can facilitate multi-electron transformations that may be inaccessible to the metal center alone. brynmawr.edu

Aluminum(III) is an ideal metal for supporting the chemistry of noninnocent ligands. Because the Al(III) oxidation state is extremely stable and the metal itself is redox-inert, it acts as a stable scaffold, allowing the coordinated ligand to undergo rich electron transfer (ET) and proton transfer (PT) chemistry across various charge states. nih.govacs.org

Ligand-Based Electron Transfer Chemistry

While the 1,1,1-trifluoropentane-2,4-dionate ligand is not a classic example of a redox-active noninnocent ligand in the same vein as diimino-pyridines or formazanates, its conjugated π-system allows it to play a role in mediating electronic effects. In principle, the delocalized π-system of the chelate ring could support ligand-based redox events. acs.orgnih.gov

The strategy of using redox-active ligands with redox-inactive metals like aluminum is being extensively investigated to expand their utility in redox and catalytic chemistry. brynmawr.edu For instance, aluminum complexes with formazanate ligands have been synthesized, and their ligand-based redox reactions have been demonstrated through chemical reduction and cyclic voltammetry. acs.org Similarly, the substitution of co-ligands in other metal-NIL systems has been shown to trigger intramolecular electron transfer between the metal and the ligand. rsc.org The electron-withdrawing nature of the trifluoromethyl group in the tfac ligand would influence the potential at which any ligand-based redox event would occur, making it a tunable component in a more complex, redox-active system.

Ligand-Based Proton Transfer and Metal-Ligand Cooperative Bond Activation

Metal-ligand cooperativity (MLC) describes a synergistic interaction where both the metal center and the ligand are involved in substrate bond activation. researchgate.net This concept is a powerful tool in catalysis. Ligand-based proton transfer is a key mechanism that can initiate MLC pathways. nih.govacs.org

In the context of aluminum complexes, research has shown that Al-NIL systems can catalyze reactions like the dehydrogenation of formic acid and transfer hydrogenations. nih.govacs.org These processes often proceed through MLC pathways where the ligand accepts or donates a proton, facilitating the reaction at the metal center. For example, an aluminum hydride complex supported by a tridentate bis(imino)pyridine ligand reacts with anilines via N-H bond activation, where the ligand is protonated in the process. acs.org

While the deprotonated tfac ligand in Al(tfac)₃ does not have an obvious proton to donate, the principles of MLC are still relevant. The ligand backbone could potentially be involved in cooperative activation of substrates in a catalytic cycle. The Lewis acidity of the aluminum center, enhanced by the tfac ligand, combined with a basic site on the ligand or substrate, could create a "frustrated Lewis pair" type of reactivity, enabling the activation of small molecules like H₂ or C-H bonds. acs.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum tris(trifluoroacetylacetonate) |

| 1,1,1-Trifluoropentane-2,4-dione |

| 1,1,1-Trifluoropentane-2,4-dionate |

| Aluminum acetylacetonate |

| Acetylacetone |

| 1,4,7-Triazacyclononane |

Applications of Aluminum Trifluoroacetylacetonate in Material Deposition

Precursor Chemistry for Thin Film Growth

Aluminum trifluoroacetylacetonate serves as a key precursor for the deposition of aluminum oxide (Al₂O₃) thin films. dtic.mil The presence of fluorine in its ligands significantly increases its vapor pressure compared to its non-fluorinated counterpart, aluminum acetylacetonate (B107027). dtic.mil This enhanced volatility is a crucial advantage in deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD), as it allows for sufficient vapor concentration to be achieved at lower temperatures, reducing the thermal budget of the manufacturing process. dtic.mil

The fundamental process involves the thermal decomposition of the precursor on a substrate. When subjected to heat, aluminum trifluoroacetylacetonate breaks down, leading to the formation of a solid aluminum oxide film and volatile byproducts. dtic.mil Research has demonstrated that this decomposition successfully yields transparent, continuous, and well-adhering Al₂O₃ films. dtic.mil While the fluorinated version offers benefits, the non-fluorinated analog, aluminum acetylacetonate, is also a viable precursor for alumina (B75360), capable of forming crystalline films at temperatures as low as 200°C. niscpr.res.inresearchgate.net

Table 1: Properties of Aluminum Deposition Precursors

| Property | Aluminum Trifluoroacetylacetonate | Aluminum Acetylacetonate |

|---|---|---|

| Chemical Formula | Al(C₅H₄F₃O₂)₃ | Al(C₅H₇O₂)₃ |

| Molecular Weight | 486.22 g/mol cymitquimica.comindofinechemical.com | 324.31 g/mol ereztech.comwikipedia.org |

| Appearance | White to yellow powder/crystals chemicalbook.com | White solid wikipedia.org |

| Melting Point | 121°C indofinechemical.com | 190-193°C wikipedia.orgsigmaaldrich.com |

| Boiling Point | Not specified | 315°C wikipedia.orgsigmaaldrich.com |

| Key Advantage | Higher vapor pressure due to fluorination dtic.mil | Low cost, well-studied rsc.org |

Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds materials one atomic layer at a time. rsc.org This method offers exceptional control over film thickness and conformity, which is essential for fabricating complex, three-dimensional nanostructures. diva-portal.orgazonano.com ALD operates through sequential, self-limiting surface reactions, a process that can be considered the reverse of Atomic Layer Etching (ALE). diva-portal.orgcolorado.edu

Self-Limited Layer-by-Layer Growth Mechanisms

The defining characteristic of ALD is its self-limiting nature. The process involves alternating pulses of two or more precursors into the reaction chamber. For example, in Al₂O₃ deposition, an aluminum-containing precursor like trimethylaluminum (B3029685) (TMA) is introduced first, followed by a pulse of a co-reactant, such as water vapor. princeton.edu

The growth mechanism is as follows:

Precursor Pulse: The first precursor (e.g., aluminum trifluoroacetylacetonate) is introduced and chemisorbs onto the substrate surface. This reaction continues only until all available reactive sites on the surface are occupied.

Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.

Co-reactant Pulse: The second precursor (e.g., an oxidant) is pulsed into the chamber. It reacts with the adsorbed precursor layer to form the desired material (e.g., Al₂O₃). This reaction also proceeds until the surface is saturated.

Purge: Excess co-reactant and volatile reaction byproducts are purged, completing one ALD cycle.

This cycle is repeated to build the film layer by layer. The growth is self-limiting because the reactions stop once the surface is saturated, preventing uncontrolled deposition and ensuring atomic-level precision. princeton.educolorado.edu

Surface Chemistry and Adsorption Phenomena

The surface chemistry is the cornerstone of the ALD process. rsc.org The adsorption of the precursor onto the substrate is a critical step. In the well-studied TMA/water process for Al₂O₃, TMA chemisorbs on the hydroxylated surface, leading to the elimination of methane (B114726) as a byproduct. diva-portal.orgrsc.org

When using a metal β-diketonate precursor like aluminum trifluoroacetylacetonate, the trifluoroacetylacetonate ligands play a central role in the surface reactions. The precursor adsorbs onto the surface, and the subsequent pulse of a co-reactant (like ozone or water) reacts with these ligands. This reaction removes the ligands as volatile byproducts and deposits the aluminum oxide. The specific nature of the surface-bound species and the reaction pathways are complex and are key areas of research to optimize ALD processes. rsc.org

Etch Inhibition Layer Formation and Removal

The concept of an etch inhibition layer is primarily discussed in the context of Atomic Layer Etching (ALE), the reverse process of ALD. nih.gov However, the underlying principle of surface passivation is relevant to ALD's self-limiting mechanism. In ALE of Al₂O₃, a fluorinated etchant like hexafluoroacetylacetone (B74370) can be used. nih.gov The process involves the etchant first reacting with and removing the surface material. However, the surface then becomes saturated with adsorbed etchant species (or fragments thereof), which forms a passivating layer that prevents further etching. nih.gov This "etch inhibition layer" is then removed by a second step, often involving a plasma, to reset the surface for the next etching cycle. nih.gov

In ALD, the adsorbed precursor layer can be viewed in a similar light. Once the surface is fully covered with a monolayer of the precursor, it becomes passivated, or "inhibited," against further adsorption of the same precursor molecules. This ensures that only a single atomic layer is deposited per cycle, which is the essence of self-limiting growth.

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

MOCVD is a widely used technique for producing high-quality thin films for various applications, including protective coatings and microelectronics. rsc.orgresearchgate.net Aluminum trifluoroacetylacetonate and its non-fluorinated analog are effective precursors in MOCVD for depositing aluminum oxide films due to their volatility and thermal stability. rsc.orgdtic.mil Using these metal-organic precursors avoids the corrosive reactants like aluminum trichloride (B1173362) that are used in conventional CVD processes. researchgate.net

Chemical Vapor Transport and Condensation

The MOCVD process involves several key steps:

Vaporization: The solid or liquid precursor (aluminum trifluoroacetylacetonate) is heated in a bubbler to generate a vapor.

Transport: An inert carrier gas (such as argon or nitrogen) flows through the bubbler, picking up the precursor vapor and transporting it into the deposition chamber. rsc.org

Decomposition and Condensation: Inside the chamber, the heated substrate provides the thermal energy for the precursor molecules to decompose. This chemical reaction breaks the bonds of the precursor, releasing the aluminum to form an aluminum oxide film on the substrate surface, while the organic ligands are released as volatile byproducts that are pumped out of the system. rsc.orgdtic.mil

Table 2: MOCVD Deposition Parameters for Alumina Films

| Precursor | Substrate | Deposition Temperature (°C) | Resulting Film | Reference |

|---|---|---|---|---|

| Tris(trifluoroacetylacetonato)aluminum(III) | Silicon | 320 - 480 | Transparent, continuous Al₂O₃ | dtic.mil |

| Tris(acetylacetonato)aluminum(III) | Silicon (100) | 350 - 950 | Amorphous or crystalline (κ-Al₂O₃) | researchgate.net |

Nucleation Mechanisms in Thin Film Formation

The formation of thin films from chemical precursors such as aluminum tris(1,1,1-trifluoro-2,4-pentanedionate), also known as aluminum trifluoroacetylacetonate or Al(tfacac)₃, is a complex process governed by a series of sequential and parallel events. The initial stage of film formation, known as nucleation, is of critical importance as it significantly influences the microstructure, and consequently the properties, of the final deposited film. This section will delve into the theoretical and observed phenomena related to the nucleation mechanisms in the context of material deposition using aluminum trifluoroacetylacetonate.

The process of thin film growth from a chemical vapor deposition (CVD) precursor like aluminum trifluoroacetylacetonate can be broadly categorized into several key stages:

Transport of the precursor: The gaseous precursor molecules are transported to the substrate surface.

Adsorption: The precursor molecules attach to the substrate surface.

Surface Diffusion and Reaction: Adsorbed molecules (ad-species) diffuse on the surface and undergo chemical reactions, leading to the formation of the film material.

Nucleation: Stable clusters of the deposited material, known as nuclei, form on the substrate.

Growth and Coalescence: The nuclei grow in size and merge, eventually forming a continuous film.

Nucleation can occur through different modes, primarily categorized as Volmer-Weber (island growth), Frank-van der Merwe (layer-by-layer growth), and Stranski-Krastanov (layer-plus-island growth). The specific mode is determined by the thermodynamics of the adatom-adatom and adatom-substrate interactions. In the context of organometallic precursors like aluminum trifluoroacetylacetonate, the complexity of the precursor molecule and its decomposition pathway adds further layers to the nucleation process.

Decomposition and Surface Species

The nature of the chemical species that arrive at and exist on the substrate surface is a primary determinant of the nucleation mechanism. For aluminum trifluoroacetylacetonate, the precursor undergoes thermal decomposition (pyrolysis) at elevated temperatures. The trifluoromethyl (-CF₃) group in the ligand is expected to significantly influence the decomposition pathway compared to its non-fluorinated analog, aluminum acetylacetonate (Al(acac)₃).

Research on the thermal decomposition of Al(acac)₃ has identified several gas-phase byproducts, including acetylacetone (B45752), acetone, and ketene. These findings suggest that the ligands are not removed intact and that a complex series of reactions occurs. While detailed computational or in-situ studies on the specific decomposition mechanism of Al(tfacac)₃ are not extensively available, it is reasonable to infer that the fluorination will alter the bond strengths within the ligand and its coordination to the aluminum center. This can affect the temperature at which decomposition occurs and the nature of the reactive intermediates that contribute to film growth.

Research Findings on Film Composition

A significant research finding in the deposition of films from aluminum trifluoroacetylacetonate is the incorporation of carbon into the deposited aluminum oxide (Al₂O₃) films. In a study on the formation of aluminum oxide films from various precursors, it was observed that the thermal decomposition of aluminum trifluoroacetylacetonate resulted in Al₂O₃ films with a high concentration of carbon impurities. This is a critical observation as it points towards incomplete ligand removal or the incorporation of carbon-containing fragments into the growing film during the nucleation and growth stages.

This high carbon content can be contrasted with films grown from a related precursor, aluminum hexafluoroacetylacetonate (Al(hfa)₃), which under similar conditions, produced films with lower carbon contamination. This suggests that the stability of the fluorinated ligands and their decomposition byproducts plays a direct role in the purity of the resulting film, which is intrinsically linked to the nucleation process. The presence of impurities can act as nucleation sites or inhibit the desired crystalline growth, leading to amorphous or poorly crystallized films.

Influence on Nucleation and Film Morphology

The initial nucleation density and the subsequent growth mode are heavily influenced by the substrate temperature, precursor partial pressure, and the chemical nature of the substrate surface. For complex precursors like aluminum trifluoroacetylacetonate, the initial interaction with the substrate can be intricate. The precursor may adsorb molecularly before decomposing, or it may decompose in the gas phase near the surface, with the fragments then adsorbing and nucleating.

In the case of Al₂O₃ deposition from aluminum acetylacetonate, a mechanism involving the formation and melting of precursor clusters on the hot substrate has been proposed to explain the observed spherulitic morphology of the films. dtic.mil While this specific mechanism has not been documented for the trifluoroacetylacetonate derivative, it highlights the possibility of complex, multi-step nucleation processes for this class of compounds. The high carbon content in films from Al(tfacac)₃ suggests that the nucleation process likely involves the co-deposition of aluminum oxide and carbonaceous species, which would significantly impact the film's microstructure and properties.

The table below summarizes key parameters and findings related to the deposition of thin films using aluminum acetylacetonate precursors, providing a comparative context for understanding the behavior of aluminum trifluoroacetylacetonate.

| Precursor | Deposition Method | Substrate | Deposition Temperature (°C) | Key Finding |

| Aluminum tris(1,1,1-trifluoro-2,4-pentanedionate) | Thermal Decomposition | Silicon | 320 - 480 | Deposition of Al₂O₃ with significant carbon incorporation. rsc.org |

| Aluminum acetylacetonate | MOCVD | Si(100) | 600 | Formation of κ-Al₂O₃ crystallites in an amorphous carbon-rich matrix. dtic.mil |

| Aluminum acetylacetonate | MOCVD | Si(111) | 350 - 950 | Amorphous films at low temperatures (<550°C), crystalline κ-Al₂O₃ at higher temperatures. dtic.mil |

Interactive Data Table

Catalytic Applications and Mechanistic Pathways of Aluminum Trifluoroacetylacetonate

Role as a Catalyst or Precursor in Organic Transformations

Aluminum β-diketonate complexes, including Al(tfacac)₃, serve dual roles in chemical synthesis, acting both as catalysts in their molecular form and as precursors for solid-state materials with catalytic activity. As molecular species, they are recognized as Lewis acid catalysts, a property that is significantly enhanced in Al(tfacac)₃. The strong electron-withdrawing nature of the -CF₃ groups on the ligand backbone increases the partial positive charge on the aluminum center, thereby enhancing its Lewis acidity compared to the non-fluorinated Al(acac)₃. researchgate.netstackexchange.com This heightened acidity makes it a potentially more effective catalyst for a variety of organic transformations, such as Friedel-Crafts reactions, aldol (B89426) condensations, and polymerization processes. mcc-hamburg.de

In addition to its role as a homogeneous catalyst, Al(tfacac)₃ is a valuable precursor for the synthesis of advanced materials, particularly high-purity aluminum oxide (alumina, Al₂O₃). niscpr.res.in Through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), this compound can be thermally decomposed to deposit thin films of alumina (B75360). ereztech.comwikipedia.org These alumina films can themselves be catalytically active or serve as robust supports for other heterogeneous catalysts. acs.orgnih.gov The volatility and stability of Al(tfacac)₃ make it a suitable candidate for such deposition processes. ereztech.com

The compound is also used as a building block for more complex organometallic structures and as a catalyst in the production of certain polymers, where its solubility in organic solvents is an advantage. qsstudy.comnih.govwikipedia.org

Mechanistic Studies of Aluminum-Mediated Catalysis

Understanding the reaction mechanisms underlying aluminum-mediated catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. Studies on related aluminum acetylacetonate (B107027) complexes provide significant insight into the probable pathways involving Al(tfacac)₃.

A central aspect of the catalytic cycle for many metal-diketonate complexes is ligand exchange. Research on the acid-catalyzed ligand exchange of aluminum acetylacetonate has provided a detailed mechanistic picture that is likely applicable to its trifluorinated analog. cdnsciencepub.comcdnsciencepub.com

Initial activation in the presence of an acid involves the protonation of the acetylacetonate ligand. This protonation occurs on the central carbon atom (γ-carbon) of the chelate ring. cdnsciencepub.comcdnsciencepub.com In coordinating solvents, this can lead to the formation of cationic aluminum complexes. This initial step weakens the metal-ligand bond and facilitates the subsequent exchange process.

Table 1: Activation Parameters for Ligand Exchange in Metal Chelate Systems This table presents data for analogous systems to illustrate typical kinetic parameters, as specific data for Al(tfacac)₃ was not found in the reviewed literature.

| System | Solvent | Activation Energy (Ea, kcal/mol) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Reference System |

|---|---|---|---|---|---|

| Zr(tfacac)₄ + Htfacac | Benzene | 14.8 ± 0.6 | 14.2 ± 0.6 | -16.7 ± 2.0 | acs.org |

| Hf(tfacac)₄ + Htfacac | Benzene | 15.2 ± 0.7 | 14.6 ± 0.7 | -15.5 ± 2.2 | acs.org |

| Th(acac)₄ + Hacac | Benzene | 11.3 ± 0.8 | 10.7 ± 0.8 | -17.7 ± 2.5 | acs.org |

Aluminum trifluoroacetylacetonate can be employed within both homogeneous and heterogeneous catalysis frameworks.

Homogeneous Catalysis : In its molecular, soluble form, Al(tfacac)₃ acts as a homogeneous catalyst. wikipedia.orgamericanelements.com Its solubility in common organic solvents allows for reactions to be carried out in a single phase, which can lead to high activity and selectivity under mild conditions. The catalytic activity is centered on the Lewis acidic aluminum atom, which can coordinate to substrates and activate them for subsequent reactions. reddit.com

Heterogeneous Catalysis : The compound is a key precursor for forming solid-state, heterogeneous catalysts. ereztech.comqsstudy.com Thermal decomposition, for instance, yields alumina (Al₂O₃), a widely used catalyst and catalyst support in industrial processes due to its high surface area and thermal stability. niscpr.res.in In this paradigm, the Al(tfacac)₃ molecule is sacrificed to create the active solid material. The resulting alumina support can be used to immobilize other catalytically active species, including single metal atoms or nanoparticles, preventing their aggregation and deactivation. acs.orgnih.govacs.org

Furthermore, aluminum β-diketonates have been used in combination with other organometallics, such as triethylaluminum, to generate metallic nanoparticles in situ. researchgate.netresearchgate.net These nanoparticles represent a bridge between homogeneous and heterogeneous catalysis, possessing a large surface area of active sites while being dispersed in the reaction medium.

Ligand Participation in Catalytic Cycles and Reaction Selectivity

The 1,1,1-trifluoropentane-2,4-dione ligand is not merely a passive scaffold for the aluminum ion; it actively participates in and influences the catalytic process.

The most significant contribution of the trifluoroacetylacetonate ligand is the electronic modification of the aluminum center. The three fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect that propagates through the ligand's framework to the coordinating oxygen atoms. This effect reduces the electron density donated to the aluminum ion, thereby increasing its effective nuclear charge and making it a stronger Lewis acid. This enhancement of Lewis acidity is critical for reactions that require strong electrophilic activation of a substrate.

Moreover, the ligand is directly involved in the mechanistic steps of catalysis. As described in the ligand exchange mechanism, the chelate ring can be opened and closed, and the ligand itself can be protonated and deprotonated. cdnsciencepub.comcdnsciencepub.com The stability and reactivity of the "dangling ligand" intermediate are influenced by the ligand's structure. The trifluoromethyl group can affect the basicity of the coordinating oxygen atoms and the acidity of the γ-carbon proton, thereby modulating the kinetics of the catalytic cycle. The steric bulk and electronic nature of the ligand ultimately play a crucial role in determining the selectivity of the catalyzed reaction by shaping the coordination environment around the aluminum center where the substrate binds.

Emerging Research Frontiers and Future Directions